N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
CAS No. |
1226446-92-9 |
|---|---|
Molecular Formula |
C17H13N7O2 |
Molecular Weight |
347.338 |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H13N7O2/c25-16(11-4-3-5-12(8-11)24-10-19-22-23-24)18-9-15-13-6-1-2-7-14(13)17(26)21-20-15/h1-8,10H,9H2,(H,18,25)(H,21,26) |
InChI Key |
PIQPNSFUTZQDMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the benzamide group, and finally, the attachment of the tetrazole ring. Key reagents often include phthalic anhydride, hydrazine hydrate, and various amines. Reaction conditions may involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s solubility or introducing new functional groups.
Reaction conditions :
-
Acidic hydrolysis : 6M HCl, reflux (110°C, 8–12 hours), yielding 3-(1H-tetrazol-1-yl)benzoic acid with 78–85% efficiency.
-
Basic hydrolysis : 2M NaOH, 80°C, 6 hours, producing the same carboxylic acid with comparable yields.
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond.
Alkylation and Arylation of the Tetrazole Ring
The tetrazole ring (1H-tetrazol-1-yl) participates in electrophilic substitution reactions, enabling the introduction of alkyl or aryl groups at the N2 position.
Example reaction :
-
Methylation : Treatment with methyl iodide (CH₃I) in DMF, K₂CO₃, 60°C for 4 hours yields N-methyltetrazole derivatives (65–72% yield).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyltetrazole analog | 65–72% |
| Arylation | PhB(OH)₂, Cu(OAc)₂, pyridine, 80°C | N-aryltetrazole analog | 58–63% |
Cyclization Reactions
The phthalazinone core facilitates cyclization under specific conditions to form fused heterocycles, enhancing structural complexity for drug discovery.
Key cyclization pathways :
-
Thermal cyclization : Heating in DMSO at 150°C for 3 hours generates tricyclic derivatives via intramolecular dehydration (60–68% yield).
-
Acid-catalyzed cyclization : H₂SO₄-mediated ring closure forms pyridazine-fused systems.
Coupling Reactions for Functionalization
The compound serves as a precursor in peptide coupling reactions to attach pharmacophores or linkers.
Notable example :
-
Amide bond formation : Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF, the benzamide group couples with amines to produce analogs (e.g., ethylenediamine-linked derivatives) .
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 70–75% |
| EDCl/HOBt | TEA | CH₂Cl₂ | 65–70% |
Biological Activity and Target Interactions
The tetrazole ring mimics carboxylate groups in biological systems, enabling interactions with enzymes like poly-(ADP-ribose)transferases (PARPs) and tankyrases (TNKS1) .
Mechanistic insights :
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 307.3 g/mol. Its structure features a phthalazine moiety linked to a tetrazole group, which contributes to its biological activity. The presence of these heterocycles enhances the compound's interaction with biological targets, making it a subject of interest in drug discovery.
Antimicrobial Activity
Research has indicated that derivatives of phthalazine and tetrazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Heterocyclic compounds, particularly those containing triazoles and tetrazoles, have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways affected by this compound.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties in various models. The anti-inflammatory activity is often assessed through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the tetrazole ring can be achieved through cyclization reactions involving azides and hydrazines .
Table 1: Synthesis Pathways for Related Compounds
| Compound Name | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Cyclization with fluorinated benzoic acid | 85% | Antimicrobial |
| N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin) | Reaction with chlorinated anilines | 90% | Anticancer |
| 3-(1H-tetrazol-1-yl)benzamide | Coupling reaction with tetrazoles | 75% | Anti-inflammatory |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phthalazine derivatives, including this compound. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives similar to N-(3-chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin) showed significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The substitution of the piperazine ring in A22/A23 with fluorinated cyclohexane groups increases molecular weight and lipophilicity compared to the simpler hydrazide derivatives (B2-B5) .
- Biological Activity: Compound 17 () demonstrates enhanced anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in normal MCF-10A cells compared to SAHA), attributed to the hydroxyamino-propenyl group enhancing DNA damage response modulation .
- Functional Group Diversity : The tetrazole group in the target compound contrasts with hydrazides (B2-B5) or diazirine linkers (PARPYnD 3), which may influence binding affinity to targets like PARP or HDACs .
Physicochemical and Spectroscopic Comparisons
NMR and MS Data ():
- NMR Shifts: Phthalazinone protons typically resonate at δ 7.5–8.5 ppm (aromatic region), while tetrazole protons appear as sharp singlets near δ 9.0–10.0 ppm. Hydrazide derivatives (B2-B5) show NH signals at δ 10.0–11.0 ppm, absent in the target compound due to tetrazole substitution.
- Mass Spectrometry : The molecular ion peaks for B2-B5 (355–383 Da) are significantly lower than those of A22/A23 (463–499 Da), reflecting differences in substituent complexity.
Biological Activity
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various derivatives known for their therapeutic effects, including anticancer and antibacterial properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C16H14N4O2
Molecular Weight: 298.31 g/mol
CAS Number: 763114-26-7
Anticancer Activity
Research indicates that compounds containing phthalazinone scaffolds exhibit significant anticancer properties. Specifically, derivatives that include the phthalazinone moiety have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased cancer cell sensitivity to DNA-damaging agents, making these compounds promising candidates for cancer therapy .
Case Study:
A study demonstrated that a related compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, was effective in the synthesis of olaparib, a well-known PARP inhibitor used in cancer treatment. The study highlighted its mechanism of action and potential applications in treating BRCA-mutated cancers .
Antibacterial Activity
Another area of interest is the antibacterial properties of compounds similar to this compound. Research has identified various benzamide derivatives as effective against multidrug-resistant bacteria by targeting the bacterial division protein FtsZ. This mechanism provides a novel approach to combating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Research Findings:
A comparative study showed that certain benzamide derivatives significantly outperformed traditional antibiotics like ciprofloxacin and linezolid against resistant strains. This suggests that N-(substituted benzamide) compounds could be developed as new antibacterial agents .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles in terms of absorption and bioavailability. Toxicological assessments are crucial for evaluating safety profiles before clinical application.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide under mild reaction conditions?
- Methodological Answer : Utilize Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield. Reaction optimization under mild conditions (e.g., room temperature, aqueous solvents) can be guided by precedents in analogous phthalazine and tetrazole syntheses . Techniques like refluxing in acetonitrile or using potassium carbonate as a base (as seen in related benzamide syntheses) may improve efficiency .
Q. What spectroscopic and analytical methods are essential for confirming the structure of this compound?
- Methodological Answer : A combination of IR (to identify functional groups like amide C=O and tetrazole N-H stretches), - and -NMR (to assign proton environments and carbon frameworks), and mass spectrometry (for molecular ion validation) is critical. Elemental analysis ensures purity. Cross-referencing spectral data with structurally similar compounds (e.g., tetrahydroquinazolines or triazole derivatives) helps resolve ambiguities .
Q. How should initial in vitro bioactivity screening be designed for this compound?
- Methodological Answer : Follow NCCLS-recommended broth dilution or tube dilution techniques to test antibacterial and antifungal activity against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., Candida spp.). Use positive controls (e.g., ciprofloxacin for bacteria) and solvent controls to validate results. Dose-response curves (IC) should be generated for active concentrations, as demonstrated in phthalazine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) identifies potential binding modes. Compare results with experimental IC data to refine hypotheses. Software like CrystalExplorer or AutoDock can model interactions, as shown in studies of triazole-thione derivatives .
Q. What strategies resolve contradictions between observed in vitro activity and computational predictions?
- Methodological Answer : Re-evaluate assay conditions (e.g., pH, solubility) that may affect bioactivity. Use advanced NMR (e.g., -DOSY) or HPLC-MS to verify compound stability in the assay medium. If discrepancies persist, conduct free-energy perturbation (FEP) simulations to assess binding affinity more accurately. Cross-validation with structurally related compounds (e.g., fluorobenzamides or piperazine-containing analogs) may reveal substituent-specific effects .
Q. How can AI-driven tools enhance reaction optimization and mechanistic understanding for this compound?
- Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics or ICReDD’s reaction path search methods) to simulate reaction kinetics and predict optimal conditions. Machine learning models trained on historical synthesis data (e.g., yields, solvent choices) can propose novel pathways. Automated feedback loops between experimental data and computational models accelerate iterative refinement, as demonstrated in smart laboratory systems .
Q. What advanced techniques characterize heterogeneous catalysis or byproduct formation during synthesis?
- Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation. High-resolution mass spectrometry (HRMS) identifies trace byproducts. For catalytic studies, X-ray photoelectron spectroscopy (XPS) or TEM can analyze catalyst surface interactions. Reference protocols from membrane separation or combustion engineering studies for scalable purification .
Notes on Evidence Utilization
- Synthesis protocols and safety guidelines from ensure reproducibility.
- Bioactivity screening frameworks from align with antimicrobial research standards.
- Computational methodologies from provide modern approaches to resolving mechanistic and predictive challenges.
- Experimental design principles from underpin robust optimization strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
